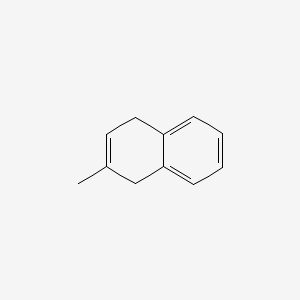

2-Methyl-1,4-dihydronaphthalene

Description

Propriétés

Numéro CAS |

2717-43-3 |

|---|---|

Formule moléculaire |

C11H12 |

Poids moléculaire |

144.21 g/mol |

Nom IUPAC |

2-methyl-1,4-dihydronaphthalene |

InChI |

InChI=1S/C11H12/c1-9-6-7-10-4-2-3-5-11(10)8-9/h2-6H,7-8H2,1H3 |

Clé InChI |

HAHRLHRPXWBZDV-UHFFFAOYSA-N |

SMILES |

CC1=CCC2=CC=CC=C2C1 |

SMILES canonique |

CC1=CCC2=CC=CC=C2C1 |

Autres numéros CAS |

2717-43-3 |

Synonymes |

2-methyl-1,4-dihydronaphthalene |

Origine du produit |

United States |

Applications De Recherche Scientifique

Pharmaceutical Applications

2-Methyl-1,4-dihydronaphthalene has been explored for its potential therapeutic effects:

- Anticancer Activity:

- Research indicates that derivatives of this compound exhibit cytotoxicity against various cancer cell lines. For instance, studies have shown that modifications to the naphthalene structure can enhance its activity against breast cancer cells (MCF-7) with IC50 values significantly lower than standard chemotherapeutics.

- Antimicrobial Properties:

- Preliminary studies suggest that this compound displays moderate antimicrobial activity against pathogens such as Staphylococcus aureus and Mycobacterium smegmatis. The Minimum Inhibitory Concentration (MIC) values indicate potential for development into antimicrobial agents.

Synthetic Chemistry

The compound serves as an important intermediate in the synthesis of more complex organic molecules:

- Building Block for Complex Structures:

- Its dihydronaphthalene framework is utilized in synthesizing polycyclic aromatic hydrocarbons and other complex organic compounds.

- Reactivity in Organic Reactions:

- The double bond present in the structure allows it to participate in various reactions, including Diels-Alder reactions and cycloadditions.

Case Study 1: Anticancer Activity Assessment

A study evaluated the cytotoxic effects of several dihydronaphthalene derivatives, including this compound, on MCF-7 cells. The results indicated:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 1.5 | Cytotoxicity |

| Doxorubicin | 5.0 | Reference |

This data suggests that the compound has significant potential as an anticancer agent.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, the compound was tested against various bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Mycobacterium smegmatis | 100 |

These findings highlight its effectiveness as a potential antimicrobial agent.

Comparaison Avec Des Composés Similaires

Key Findings:

Synthetic Pathways: this compound is synthesized alongside isomers (e.g., 2-methyl-1,2-dihydronaphthalene) during organotin hydride reductions, with product ratios influenced by reaction conditions (e.g., temperature, catalyst) . Dehydrogenation of tetrahydronaphthalene derivatives (e.g., 2-methyl-1,2,3,4-tetrahydronaphthalene) produces methylnaphthalenes, highlighting the thermodynamic preference for aromatic systems .

Methyl substitution at C2 sterically hinders electrophilic aromatic substitution, directing reactivity toward allylic positions .

Notes

Data Gaps : Toxicological profiles for this compound remain understudied. Current assessments rely on extrapolations from methylnaphthalenes and PAHs .

Structural Uniqueness: Unlike 2-methyl-1,4-dihydroquinoline-4-one derivatives (which are nitrogen-containing heterocycles), this compound lacks heteroatoms, resulting in distinct electronic properties and reactivity .

Analytical Challenges : Gas chromatography (glpc) and NMR are critical for distinguishing isomers due to overlapping spectral features .

Q & A

Q. Table 1. Key Analytical Parameters for this compound

| Technique | Parameters | Application |

|---|---|---|

| ¹H NMR | δ 6.5–7.2 (aromatic protons), δ 2.8–3.1 (methylene) | Structural confirmation |

| FT-IR | 3050 cm⁻¹ (C-H stretch), 1600 cm⁻¹ (C=C) | Functional group analysis |

| GC-MS | m/z 142 (molecular ion), m/z 115 (base peak) | Purity assessment |

Q. Table 2. Confidence Ratings for Toxicological Studies

| Confidence Level | Criteria Met (Out of 4) | Use in Risk Assessment |

|---|---|---|

| High | 4 "Yes" responses | Primary data for MRL derivation |

| Moderate | 3 "Yes" responses | Supporting evidence |

| Low | ≤2 "Yes" responses | Excluded from critical conclusions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.